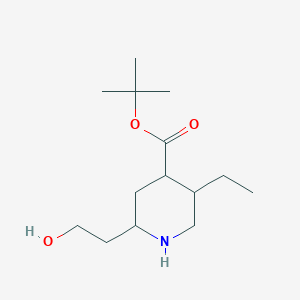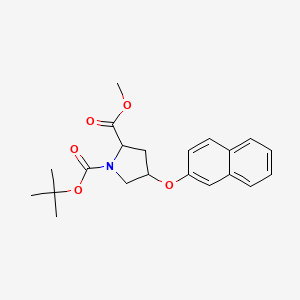![molecular formula C15H23N3O B12106287 2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)
2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol is a complex organic compound with a molecular formula of C15H23N3O. This compound is structurally related to the indole family, which is known for its diverse biological activities. It features an indole core substituted with an amino group and a dimethylaminoethyl side chain, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol typically involves multiple steps:
Indole Formation: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then functionalized with a dimethylaminoethyl group. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the indole is replaced by the dimethylaminoethyl group.
Amino Group Introduction: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, forming corresponding oxides or ketones.
Reduction: Reduction reactions can target the indole ring or the amino group, leading to various reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole ring and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with proteins and nucleic acids, making it a valuable tool in biochemical studies.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol involves its interaction with specific molecular targets. The indole core can bind to proteins, altering their function and activity. The dimethylaminoethyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]propan-1-ol
- 2-amino-3-[3-[2-(ethylamino)ethyl]-1H-indol-5-yl]propan-1-ol
- 2-amino-3-[3-[2-(diethylamino)ethyl]-1H-indol-5-yl]propan-1-ol
Uniqueness
Compared to similar compounds, 2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. The presence of the dimethylaminoethyl group can influence its reactivity and interaction with biological targets, making it a compound of particular interest in research and industry.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol |
InChI |
InChI=1S/C15H23N3O/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3 |
InChI Key |
XYSYRJCYRKMOFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)






![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)



